molecular formula C7H5BrO2 B6205984 3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one CAS No. 4584-68-3

3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No.: B6205984
CAS No.: 4584-68-3
M. Wt: 201
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Description

3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a brominated derivative of tropolone, a seven-membered aromatic ring compound with a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of tropolone. The reaction is carried out by treating tropolone with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the ketone group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted tropolones.

    Oxidation: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one derivatives.

    Reduction: Formation of reduced tropolone derivatives.

Scientific Research Applications

3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in metalloenzymes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by coordinating with metal ions in the active site, disrupting normal enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    Tropolone: The parent compound, lacking the bromine atom.

    2-hydroxycyclohepta-2,4,6-trien-1-one: Similar structure but without the bromine substitution.

    Thiophenol derivatives: Compounds with similar aromatic ring structures but different substituents.

Uniqueness

3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. This substitution can significantly alter the compound’s chemical properties and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

4584-68-3

Molecular Formula

C7H5BrO2

Molecular Weight

201

Purity

95

Origin of Product

United States

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